1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione often involves complex reactions highlighting the intricacies of organic synthesis. A pertinent example is the work on enaminones, where hydrogen-bonding patterns were analyzed for compounds including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, showcasing the role of intramolecular hydrogen bonding in their formation (Balderson et al., 2007).
Molecular Structure Analysis
Structural analysis of related compounds reveals the significance of hydrogen bonding and weak interactions in determining molecular conformation and stability. The study by Balderson et al. (2007) highlights how bifurcated intra- and intermolecular hydrogen bonding influences the crystal structure of enaminones, a key consideration in understanding the molecular structure of 1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione.
Chemical Reactions and Properties
Chemical reactions involving similar structures often employ multi-component synthesis strategies, as seen in the preparation of novel pyrrolidine and piperidine derivatives. These strategies showcase the versatility and reactivity of these compounds under various conditions, providing insight into potential reactions for the target compound. For instance, the three-component synthesis approach used by Feng (2011) for producing 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the complexity and innovation in synthetic chemistry relevant to our compound of interest (Feng, 2011).
Physical Properties Analysis
The physical properties of compounds structurally related to 1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione, such as solubility, melting point, and crystal structure, are often influenced by their molecular geometry and the presence of specific functional groups. The crystalline structure and hydrogen bonding patterns, as discussed by Balderson et al. (2007), play a significant role in defining these physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are directly related to the molecular structure and the nature of substituents present in the compound. The studies on enaminones and their hydrogen-bonding patterns not only shed light on the molecular structure but also hint at the chemical behavior of these compounds under various conditions (Balderson et al., 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[methyl-(1-methylpiperidin-4-yl)amino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-19-9-7-13(8-10-19)20(2)15-11-16(22)21(17(15)23)14-5-3-12(18)4-6-14/h3-6,13,15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKJCSBUXWAHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[methyl(1-methylpiperidin-4-yl)amino]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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